5-Chloro-2,6-difluoropyridine-3,4-diamine
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Overview
Description
5-Chloro-2,6-difluoropyridine-3,4-diamine: is a halogenated pyridine derivative This compound is characterized by the presence of chlorine and fluorine atoms on the pyridine ring, which significantly influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,6-difluoropyridine-3,4-diamine typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction where chlorine and fluorine atoms are introduced into the pyridine ring. For instance, 3,4-difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available pyridine derivatives. The process includes halogenation, nitration, and reduction steps under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride is commonly used for the substitution of chlorine atoms.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridine derivatives .
Scientific Research Applications
Chemistry: 5-Chloro-2,6-difluoropyridine-3,4-diamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its halogenated structure can enhance the biological activity and stability of pharmaceutical compounds .
Industry: The compound is used in the production of agrochemicals, such as herbicides and pesticides, due to its ability to interfere with biological pathways in plants and pests .
Mechanism of Action
The mechanism of action of 5-Chloro-2,6-difluoropyridine-3,4-diamine involves its interaction with specific molecular targets. The halogen atoms on the pyridine ring can form strong interactions with biological molecules, affecting their function. This can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
2,6-Dichloropyridine: Similar in structure but lacks fluorine atoms, making it less reactive in certain chemical reactions.
2,6-Difluoropyridine: Contains fluorine atoms but lacks chlorine, which affects its chemical properties and reactivity.
Uniqueness: 5-Chloro-2,6-difluoropyridine-3,4-diamine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
405230-92-4 |
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Molecular Formula |
C5H4ClF2N3 |
Molecular Weight |
179.55 g/mol |
IUPAC Name |
5-chloro-2,6-difluoropyridine-3,4-diamine |
InChI |
InChI=1S/C5H4ClF2N3/c6-1-2(9)3(10)5(8)11-4(1)7/h10H2,(H2,9,11) |
InChI Key |
HTINXZSKCFWOIM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)F)F)N)N |
Origin of Product |
United States |
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